molecular formula C11H7F6NO B2358787 N-(3,5-bis(trifluoromethyl)phenyl)acrylamide CAS No. 586395-04-2

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide

Cat. No.: B2358787
CAS No.: 586395-04-2
M. Wt: 283.173
InChI Key: OQVKOZLZNWNAHC-UHFFFAOYSA-N
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Description

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery, particularly in the design of targeted covalent inhibitors (TCIs). Its structure incorporates an acrylamide group, a well-established electrophilic "warhead" that can form irreversible covalent bonds with nucleophilic cysteine residues in the active sites of specific target proteins, such as kinases . This mechanism is a key strategy for developing potent inhibitors against challenging drug targets, including those involved in cancer progression. The bis-trifluoromethyl phenyl moiety is a thematic feature found in advanced drug candidates, often contributing to enhanced binding affinity and metabolic stability. This configuration is reminiscent of the Y-shaped structural motifs employed in fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, which are engineered to overcome resistance mutations (e.g., T790M/C797S) in non-small cell lung cancer and other malignancies . Consequently, this compound serves as a valuable precursor or intermediate for researchers developing novel therapeutics aimed at oncogenic kinases and other disease-relevant enzymes. When working with this compound, researchers should utilize established reactivity assays, such as those employing glutathione (GSH) as a thiol surrogate, to quantitatively evaluate its electrophilic properties and selectivity profile . This compound is intended for research purposes only, specifically for the synthesis and biological evaluation of potential covalent inhibitors in experimental settings.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F6NO/c1-2-9(19)18-8-4-6(10(12,13)14)3-7(5-8)11(15,16)17/h2-5H,1H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVKOZLZNWNAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586395-04-2
Record name N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide
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Preparation Methods

Solvent Effects

Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates, but they risk promoting acryloyl chloride hydrolysis. Non-polar solvents like DCM offer a balance between reactivity and side reaction suppression.

Base Screening

Comparative studies indicate cesium carbonate and potassium tert-butoxide achieve higher yields (up to 92%) in large-scale reactions by ensuring complete deprotonation of the aniline precursor. However, triethylamine remains preferred for cost-effectiveness in laboratory settings.

Temperature and Time

Elevating temperatures beyond 25°C accelerates the reaction but risks exothermic decomposition of intermediates. Kinetic studies reveal a second-order dependence on reactant concentrations, with optimal conversion achieved within 3 hours at 20°C.

Industrial-Scale Production Methods

Industrial synthesis prioritizes safety and scalability. Continuous flow reactors are employed to maintain precise temperature control and avoid hazardous intermediate accumulation. Key steps include:

  • Precursor Synthesis :

    • 3,5-Bis(trifluoromethyl)aniline is prepared via catalytic amination of 1,3-bis(trifluoromethyl)benzene, followed by bromination and Ullmann coupling.
    • Critical Safety Note : Grignard reagents derived from brominated intermediates require strict temperature control to prevent explosive decomposition.
  • Acryloylation :

    • A tandem reactor system introduces acryloyl chloride gradually to avoid local overheating.
    • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, validated by HPLC.

Table 2: Industrial vs. Laboratory Synthesis Comparison

Parameter Industrial Process Laboratory Method
Reactor Type Continuous Flow Batch Flask
Yield 88–92% 85–90%
Purity >99% (HPLC) 95–98%
Scale 100–500 kg/batch 1–10 g

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation at 80°C reduces reaction time to 30 minutes with comparable yields (89%), though scalability remains challenging.

Enzymatic Catalysis

Lipase-catalyzed acryloylation in ionic liquids offers an eco-friendly alternative, achieving 78% yield under mild conditions. However, enzyme cost limits industrial adoption.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 112–114°C (lit. 113°C).
  • NMR Spectroscopy : $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 5.12 (1H, br s, NH), 6.75–7.94 (aromatic and vinyl protons).
  • Mass Spectrometry : m/z 283.17 [M+H]$$ ^+ $$.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide serves as a building block in organic synthesis and polymer chemistry. Its unique reactivity allows it to participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationCan be oxidized using strong oxidizing agentsPotassium permanganate
ReductionReduction with lithium aluminum hydrideLithium aluminum hydride
SubstitutionNucleophilic substitution at amide nitrogenAmines or thiols

Biology

In biological research, this compound is employed in chemoproteomic studies to identify protein targets through its reactivity with cysteine residues. This property allows for covalent bond formation with target proteins, facilitating the study of biological processes .

Case Study: Chemoproteomic Applications

  • Objective : To identify protein targets involved in cancer pathways.
  • Method : Utilization of this compound to label cysteine residues in proteins.
  • Outcome : Successful identification of several key proteins involved in tumorigenesis.

Medicine

This compound has demonstrated potential antimicrobial activity against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies indicate effective inhibition of these pathogens at specific concentrations .

Table 2: Antimicrobial Activity

PathogenIC50 (µM)
Methicillin-resistant Staphylococcus aureus10.5
Mycobacterium tuberculosis15.2

Industry

The compound is utilized in developing advanced materials such as dental adhesives and color-changing materials due to its chemical stability and reactivity. Its properties make it suitable for applications requiring durable and responsive materials .

The mechanism of action for this compound involves its interaction with cysteine residues in proteins, leading to modifications that can alter protein function. This characteristic is particularly valuable in drug discovery and therapeutic development.

Case Study: Anticancer Properties

  • Compound Studied : NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide).
  • Findings : Induced apoptosis in liver cancer cells through modulation of key signaling pathways (HNF 4α and STAT3), suggesting potential for further investigation into cancer therapies .

Mechanism of Action

The mechanism of action of N-(3,5-bis(trifluoromethyl)phenyl)acrylamide involves its reactivity with cysteine residues in proteins. This reactivity allows it to form covalent bonds with target proteins, thereby modifying their function. This property is particularly useful in chemoproteomic studies to identify and characterize protein targets and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues with 3,5-Bis(trifluoromethyl)phenyl Group

Compounds sharing the 3,5-bis(trifluoromethyl)phenyl group exhibit distinct properties depending on their functional groups. Key examples include:

Compound Name Molecular Formula Key Substituents/Features Applications/Properties Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-5-chlorothiophene-2-sulfonamide C₁₂H₆ClF₆NO₂S₂ Sulfonamide, chlorothiophene Potential antimicrobial agent
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol C₁₀H₈F₆O Chiral alcohol Intermediate in asymmetric synthesis
N-[3,5-Bis(trifluoromethyl)phenyl]benzamide tosylate C₂₃H₁₇F₆N₃O₃S Tosylate salt, benzamide Improved flow properties for drug formulation
N-(3,5-Bis(trifluoromethyl)phenyl)acrylamide C₁₁H₇F₆NO Acrylamide backbone Hypothesized use in polymers or bioactivity N/A

Key Observations :

  • Electronic Effects : The electron-withdrawing -CF₃ groups enhance electrophilicity, aiding in reactions like nucleophilic substitutions or polymerizations.
  • Lipophilicity : All derivatives exhibit high logP values, favoring membrane permeability in drug design .
  • Pharmaceutical Relevance : Tosylate salts (e.g., ) demonstrate improved physicochemical properties (e.g., angle of repose = 30.74° vs. 41.57° for the free base), critical for tablet manufacturing.

Acrylamide Derivatives from Natural Sources

Natural acrylamides, such as those isolated from Lycium barbarum, provide insights into bioactivity comparisons:

Compound Name Substituents Bioactivity (IC₅₀ or EC₅₀) Source Reference
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Methoxy, hydroxyl groups Anti-inflammatory (NO inhibition: 17.00 μM) Lycium barbarum
(E)-2-(4,5-Dihydroxy-2-{3-[(4-hydroxyphenethyl)amino]-3-oxopropyl}phenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(4-acetamidobutyl)acrylamide Multiple hydroxyl/methoxy groups Cytotoxic/anti-inflammatory potential Lycium chinense
This compound -CF₃ groups Not reported (theoretical) Synthetic N/A

Key Observations :

  • Bioactivity : Natural acrylamides show potent anti-inflammatory activity (e.g., IC₅₀ = 17.00 μM for compound 2 in ), comparable to the synthetic drug quercetin (IC₅₀ = 17.21 μM).
  • Structural Influence : Polar groups (e.g., -OH, -OCH₃) in natural acrylamides may enhance solubility but reduce metabolic stability compared to -CF₃ groups in the synthetic analogue.

Key Observations :

  • Chiral Induction : The bulky -CF₃ groups in ligands like create steric environments for enantioselective reactions (e.g., >90% ee reported in ).
  • Thermal Stability : Fluorinated aryl groups enhance thermal resistance in catalysts, suitable for high-temperature reactions.

Biological Activity

N-(3,5-bis(trifluoromethyl)phenyl)acrylamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl-substituted phenyl group attached to an acrylamide moiety. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it a valuable candidate for various biological applications.

The primary mechanism of action for this compound involves its reactivity with cysteine residues in proteins. This reactivity allows the compound to form covalent bonds with target proteins, thereby modifying their function. Such interactions are particularly useful in chemoproteomic studies , where the identification and characterization of protein targets are crucial for understanding various biological processes.

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. In vitro studies have demonstrated that the compound can inhibit the growth of these pathogens at specific concentrations.

Anticancer Effects

Several studies have explored the anticancer properties of related compounds, suggesting that this compound may also possess similar effects. For instance, a derivative known as NHDC (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide) was shown to inhibit liver cancer cell growth through apoptosis induction and modulation of key signaling pathways (HNF 4α and STAT3) . This suggests that this compound could be further investigated for its potential in cancer therapy.

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of various derivatives of this compound against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:

CompoundE. coliP. aeruginosaS. aureusS. pyogenus
AP-1100 µg/mL50 µg/mL125 µg/mL125 µg/mL
AP-2125 µg/mL250 µg/mL125 µg/mL100 µg/mL
AP-3100 µg/mL250 µg/mL62.5 µg/mL250 µg/mL

This table illustrates the varying effectiveness of different derivatives against common pathogens .

In Vivo Studies on Cancer Treatment

In vivo studies involving NHDC demonstrated its ability to inhibit liver tumor growth in animal models. Treatment with NHDC at a dosage of 5 mg/kg resulted in significant tumor size reduction compared to control groups. The mechanism involved the activation of apoptosis pathways and suppression of oncogenic signaling through STAT3 inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(3,5-bis(trifluoromethyl)phenyl)acrylamide, and how can reaction efficiency be validated?

Methodological Answer: The synthesis typically involves coupling acryloyl chloride with 3,5-bis(trifluoromethyl)aniline under anhydrous conditions. A common approach uses ethyl chloroformate as an activating agent in dichloromethane, followed by neutral hydroxylamine to stabilize intermediates (e.g., hydroxamate derivatives). Reaction progress is monitored via TLC (Rf values: 0.58–0.86) and confirmed by UV-Vis spectroscopy (absorbance at specific λmax) and IR (amide C=O stretch at ~1650 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields pure products, with yields averaging 64–69% .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Multi-technique validation is critical:

  • NMR : ¹H NMR confirms acrylamide proton signals (δ 6.2–6.8 ppm for vinyl protons; δ 8.0–8.5 ppm for aromatic trifluoromethyl groups). ¹³C NMR detects carbonyl carbons (~165 ppm) and CF₃ carbons (~125 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 338.2 for derivatives) .
  • X-ray Crystallography : Optional for absolute configuration analysis, particularly for chiral variants .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is moisture-sensitive due to its acrylamide moiety. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Solubility in organic solvents (e.g., DMSO, THF) should be confirmed before biological assays. Avoid aqueous storage; hydrolysis risks are elevated at pH > 7.0 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from substituent effects. For example:

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro, bromo) on the phenyl ring show enhanced activity against Staphylococcus aureus (MICs 0.15–5.57 µM). Use isothermal titration calorimetry (ITC) to quantify target binding affinity and compare with structural analogs .
  • Anticancer Activity : Optimize substituent positions via SAR studies. For instance, para-substituted sulfonamide variants exhibit higher apoptotic activity (IC₅₀ < 10 µM) than ortho-substituted analogs. Validate via flow cytometry (Annexin V/PI staining) .

Q. What catalytic systems are effective for modifying the acrylamide backbone in cross-coupling reactions?

Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids. Microwave-assisted synthesis (100–120°C, 30 min) improves yields (>80%) for introducing heterocycles (e.g., pyrimidine, triazole) at the acrylamide β-position. Monitor regioselectivity via LC-MS and ¹⁹F NMR .

Q. How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding modes with targets like Exportin-1 (XPO1), a nuclear export protein. Prioritize derivatives with ΔG < –8 kcal/mol .
  • DFT Calculations : Analyze electron density maps (B3LYP/6-31G*) to assess trifluoromethyl group effects on electrophilicity. High electrophilicity index (ω > 3 eV) correlates with enhanced kinase inhibition .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

  • Metabolic Profiling : Use LC-HRMS to identify major metabolites in rodent plasma. Phase I metabolites (e.g., hydroxylated acrylamides) often drive toxicity.
  • Prodrug Design : Mask the acrylamide with photolabile groups (e.g., nitroveratryl) for controlled release in target tissues .

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